molecular formula C18H20N2 B2796564 2-Methyl-1-benzyltryptamine CAS No. 18690-56-7

2-Methyl-1-benzyltryptamine

Cat. No.: B2796564
CAS No.: 18690-56-7
M. Wt: 264.372
InChI Key: CDOSZLVHAXMESL-UHFFFAOYSA-N
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Description

2-Methyl-1-benzyltryptamine is an organic compound with the molecular formula C18H20N2. It belongs to the class of tryptamines, which are known for their structural similarity to the neurotransmitter serotonin. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring, along with a methyl group at the second position of the indole ring.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-benzyltryptamine is a tryptamine derivative, which suggests it may interact with various enzymes, proteins, and other biomolecules in the body. Tryptamine derivatives are known to interact with serotonin receptors in the brain . The specific interactions of this compound have not been fully elucidated.

Cellular Effects

Given its structural similarity to other tryptamines, it may influence cell function by interacting with serotonin receptors, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that tryptamine derivatives can act as agonists for serotonin receptors

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As a tryptamine derivative, it may be metabolized by enzymes involved in the metabolism of tryptamines

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized. Future studies could investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzyltryptamine typically involves the alkylation of tryptamine derivatives. One common method is the reaction of 2-methylindole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-benzyltryptamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other substituents using reagents like sodium cyanide or sodium azide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in DMF.

Major Products Formed:

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: 2-Methyl-1-(substituted benzyl)tryptamine derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-benzyltryptamine is unique due to the presence of both a benzyl group and a methyl group on the indole ring, which can influence its pharmacological properties and receptor interactions. This structural uniqueness makes it a valuable compound for studying the structure-activity relationships of tryptamines and their derivatives.

Properties

IUPAC Name

2-(1-benzyl-2-methylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14-16(11-12-19)17-9-5-6-10-18(17)20(14)13-15-7-3-2-4-8-15/h2-10H,11-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSZLVHAXMESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347217
Record name 2-(1-Benzyl-2-methylindol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18690-56-7
Record name 2-(1-Benzyl-2-methylindol-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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